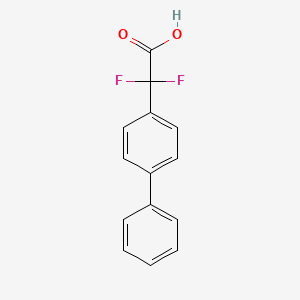

2-(4-Biphenylyl)-2,2-difluoroacetic Acid

Description

Chemical Significance of Difluorinated Carboxylic Acids

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Difluorinated carboxylic acids, in particular, are of significant interest to synthetic and medicinal chemists for several reasons. The presence of two fluorine atoms on the carbon adjacent to the carboxyl group has a strong electron-withdrawing effect, which increases the acidity of the carboxylic acid compared to its non-fluorinated analogues.

The 4-Biphenylyl Moiety as a Privileged Scaffold in Organic Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The biphenyl (B1667301) moiety is a well-established privileged scaffold. Its rigid, planar structure provides a defined orientation for substituents, and its aromatic rings can engage in favorable π-stacking interactions with biological macromolecules.

The 4-biphenylyl group, specifically, positions a second phenyl ring at a distance and orientation that can be exploited to explore additional binding pockets in a target protein. This scaffold is found in a wide array of biologically active compounds, including anti-inflammatory drugs and other therapeutic agents. The synthetic versatility of the biphenyl unit allows for the introduction of various functional groups on either ring, making it a highly adaptable platform for drug design and the development of new organic materials.

Current Research Landscape and Academic Focus on 2-(4-Biphenylyl)-2,2-Difluoroacetic Acid

While extensive research into difluorinated carboxylic acids and biphenyl scaffolds is well-documented, the specific compound this compound appears more frequently in chemical catalogs as a synthetic building block rather than the subject of dedicated academic studies. Its structure suggests that its primary academic and industrial interest lies in its utility as an intermediate for the synthesis of more complex molecules.

The combination of the reactive carboxylic acid group, the metabolically robust difluoro-alpha-carbon, and the biologically relevant biphenyl scaffold makes it a prime candidate for constructing novel pharmaceuticals and materials. For instance, the carboxylic acid can be converted into a variety of other functional groups (esters, amides, etc.), while the biphenyl moiety can be further functionalized to modulate activity or physical properties. The current research landscape for structurally similar α,α-difluoro-α-aryl carboxylic acids involves their use in creating radiolabeled compounds for imaging applications and in the development of new synthetic methodologies. researchgate.netnih.gov Therefore, the academic focus on this compound is likely centered on its role as a versatile precursor in discovery chemistry programs.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C14H10F2O2 | 248.23 | 175277-76-6 (Note: CAS number is for a related starting material) |

| 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C8H5ClF2O2 | 206.57 | 475301-73-6 nih.gov |

| 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid | C10H8F2O3 | 214.17 | 1308915-16-3 chemicalbook.com |

| 2',4'-Difluoro-biphenyl-4-acetic acid | C14H10F2O2 | 248.23 | 53591-80-3 achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-14(16,13(17)18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBYXEUWHUHQFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Theoretical Considerations of 2 4 Biphenylyl 2,2 Difluoroacetic Acid

Conformational Analysis and Stereoelectronic Effects of the Difluoroacetate (B1230586) Group

The conformation of 2-(4-Biphenylyl)-2,2-difluoroacetic acid is largely dictated by the rotational barrier around the single bond connecting the two phenyl rings of the biphenyl (B1667301) moiety and the stereoelectronic effects introduced by the difluoroacetate group.

In the gas phase, biphenyl is known to be twisted, with a dihedral angle of approximately 45 degrees between the planes of the two rings. libretexts.org This twisted conformation arises from a delicate balance between two opposing forces: the steric repulsion between the ortho-hydrogens on adjacent rings, which favors a twisted geometry, and the π-conjugation between the rings, which favors planarity. ic.ac.uk The barrier to rotation around the central carbon-carbon bond is relatively low, with experimental and theoretical studies estimating it to be around 6.0–8.3 kJ/mol for rotation through the planar conformation and 6.5–8.3 kJ/mol for rotation through the perpendicular conformation. acs.orgacs.org

The introduction of the 2,2-difluoroacetic acid group at the 4-position of one of the phenyl rings is not expected to significantly alter the inherent torsional barrier of the biphenyl system, as it is not located at an ortho position where it would exert a strong steric hindrance. slideshare.net However, the electronic nature of the substituent can have a subtle influence on the conformational preference.

The difluoroacetate group itself is subject to significant stereoelectronic effects, primarily the gauche effect . The gauche effect describes the tendency of vicinal electron-withdrawing groups to prefer a gauche conformation (a dihedral angle of about 60°) over an anti conformation. wikipedia.org This phenomenon is often attributed to hyperconjugation, where electron density is donated from a C-H or C-C σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.org In the context of the difluoroacetate group, rotation around the C-C bond connecting the biphenyl ring and the difluoromethyl group will be influenced by these hyperconjugative interactions.

Furthermore, the anomeric effect , a stereoelectronic phenomenon typically observed in carbohydrate chemistry, can also be considered in a broader sense. The anomeric effect describes the preference for an axial conformation of an electronegative substituent at the anomeric carbon of a pyranose ring. wikipedia.org While this compound is an acyclic system, the underlying principle of stabilizing interactions between lone pairs and antibonding orbitals is still relevant. The interaction between the lone pairs of the carboxylic acid's oxygen atoms and the σ* orbitals of the C-F bonds can influence the rotational preference around the C-C bond of the acetate (B1210297) group.

Influence of Geminal Difluorination on Molecular Properties and Reactivity

The replacement of two non-polar C-H bonds with two highly polar C-F bonds at the alpha-carbon of the carboxylic acid has a profound impact on the molecule's properties and reactivity.

One of the most significant effects is the increase in acidity . The two fluorine atoms are strongly electron-withdrawing due to their high electronegativity. This inductive effect stabilizes the carboxylate anion formed upon deprotonation by delocalizing the negative charge. quora.com As a result, α,α-difluoroacetic acids are significantly more acidic than their non-fluorinated counterparts. For comparison, the pKa of acetic acid is approximately 4.76, while the pKa of difluoroacetic acid is around 1.33. vaia.commasterorganicchemistry.com This substantial increase in acidity is a direct consequence of the stabilization of the conjugate base by the geminal difluoro group. researchgate.net

The gem-difluoro group also acts as a lipophilic hydrogen bond donor mimic . While the C-F bond is highly polar, the fluorine atoms are poor hydrogen bond acceptors. However, the presence of the two fluorine atoms can create a localized region of positive electrostatic potential on the adjacent C-H or other nearby atoms, enhancing their ability to act as hydrogen bond donors. This property can be crucial for molecular recognition and binding to biological targets.

Furthermore, the C-F bond is exceptionally strong, which imparts metabolic stability to the molecule. The gem-difluoro group is generally resistant to enzymatic degradation, particularly oxidation, which is a common metabolic pathway for many organic molecules. This increased stability can lead to a longer biological half-life. nih.gov

The introduction of the CF2 group can also influence the conformational preferences of adjacent functional groups. For instance, studies on macrocyclic systems have shown that the inclusion of a gem-difluoroalkoxy group can encourage a cis-amide conformation, whereas the non-fluorinated analogue favors a trans-amide conformation. nih.govdiva-portal.orgrsc.orgrsc.org This demonstrates the ability of the gem-difluoro group to act as a conformational switch.

Theoretical Descriptors for the Biphenyl-Fluoroacetate System

Computational chemistry provides valuable insights into the electronic structure and properties of molecules like this compound. Key theoretical descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and their energies are crucial in determining the chemical reactivity of a molecule. The HOMO energy is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and the ability to accept electrons. fluorine1.ru For aromatic compounds, the HOMO and LUMO are typically π and π* orbitals, respectively. The presence of the electron-withdrawing difluoroacetate group is expected to lower the energy of both the HOMO and LUMO of the biphenyl system. numberanalytics.com

The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com Fluorination of aromatic compounds often leads to an increase in the HOMO-LUMO gap, suggesting enhanced stability. emerginginvestigators.org

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It indicates regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions. For this compound, the MEP would show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group and the fluorine atoms. Conversely, a region of positive potential (blue) would be expected around the acidic proton of the carboxyl group. chegg.com The biphenyl moiety would exhibit a more complex potential surface, with regions of negative potential above and below the aromatic rings.

Synthetic Methodologies for 2 4 Biphenylyl 2,2 Difluoroacetic Acid

Retrosynthetic Analysis and Key Disconnections of the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inyoutube.comslideshare.netresearchgate.net For 2-(4-biphenylyl)-2,2-difluoroacetic acid, two primary disconnections are considered:

C-C bond disconnection of the biphenyl (B1667301) group: This involves breaking the bond connecting the two phenyl rings. This leads to precursors like a substituted phenylboronic acid and a halobenzene, which can be coupled using various cross-coupling reactions.

C-C bond disconnection between the biphenyl group and the difluoroacetic acid moiety: This disconnection separates the 4-biphenylyl group from the difluoroacetic acid unit, suggesting a strategy where the biphenyl core is first synthesized and then the difluoroacetic acid group is introduced.

Functional group interconversion (FGI) is another key aspect of the analysis. For instance, the carboxylic acid group can be envisioned as arising from the hydrolysis of an ester or the oxidation of a corresponding alcohol or aldehyde. ox.ac.uke-bookshelf.de

Strategies for the Construction of the 4-Biphenylyl Core

The formation of the biphenyl structure is a critical step in the synthesis. Several powerful cross-coupling reactions have been developed for this purpose.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for creating C-C bonds between aryl groups. researchgate.netresearchgate.net It typically involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium(0) complex. mdpi.combeilstein-journals.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. For the synthesis of a 4-biphenylyl core, this could involve coupling 4-bromobiphenyl (B57062) with a suitable boronic acid or coupling phenylboronic acid with a 4-substituted haloarene. acs.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an aryl halide in the presence of a nickel or palladium catalyst. acs.orgwikipedia.orgorganic-chemistry.orgslideshare.net This method is highly effective for forming C-C bonds but requires the pre-formation of the Grignard reagent, which can be sensitive to certain functional groups. google.com

Ullmann Reaction: The Ullmann reaction is a classic method for synthesizing symmetric biaryls by coupling two molecules of an aryl halide in the presence of copper metal at high temperatures. wikipedia.orgwikipedia.orgmdpi.com While effective, the traditional Ullmann reaction often requires harsh conditions. Modern variations have been developed that use soluble copper catalysts and milder conditions. orientjchem.org

| Reaction | Key Reactants | Catalyst | General Advantages | General Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid + Aryl halide | Palladium(0) complex | Mild conditions, high functional group tolerance, commercially available reagents. researchgate.netresearchgate.netmdpi.com | Boronic acids can be sensitive to certain conditions. |

| Kumada | Grignard reagent + Aryl halide | Nickel or Palladium complex | High reactivity, readily available starting materials. wikipedia.orgorganic-chemistry.org | Grignard reagents are sensitive to acidic protons and other functional groups. google.com |

| Ullmann | Two molecules of Aryl halide | Copper | Effective for symmetric biaryls. wikipedia.org | Often requires harsh conditions, can have limited scope for unsymmetrical biaryls. wikipedia.org |

Beyond the primary cross-coupling methods, other strategies can be employed to synthesize the 4-biphenylyl core. These can be particularly useful when specific substitution patterns are desired or when the standard coupling reactions are not suitable. One such approach involves the electrophilic aromatic substitution on biphenyl itself, though this can sometimes lead to mixtures of isomers. youtube.com Additionally, specialized methods for creating sterically hindered or electronically challenging biphenyls have been developed. libretexts.orgresearchgate.netresearchgate.netpearson.com

Introduction of the 2,2-Difluoroacetic Acid Functionality

Once the 4-biphenylyl core is in place, the next critical step is the introduction of the 2,2-difluoroacetic acid group.

One common strategy involves a two-step process of difluoromethylation followed by carboxylation. Difluoromethylation introduces the -CHF2 group onto the biphenyl ring, which can then be converted to the carboxylic acid. Various reagents and methods exist for difluoromethylation, including the use of fluoroform. rsc.org Subsequent oxidation or carboxylation of the difluoromethyl group can then yield the desired α,α-difluoroacetic acid. rsc.orgnih.gov Another approach is the direct C-H difluoromethylation of heteroaromatic compounds using difluoroacetic acid itself as the reagent. thieme.de

An alternative and often more direct approach is the use of difluoroacylating reagents. Difluoroacetic anhydride (B1165640), for example, can be used to introduce the difluoroacetyl group onto a suitable nucleophilic precursor. google.comapolloscientific.co.uk This can be followed by hydrolysis to yield the final carboxylic acid. Other related reagents, such as α,α-difluoromethyl ketones, can also serve as precursors to the difluoroacetic acid moiety through various transformations. nih.gov The synthesis of difluoroacetic acid itself can be achieved through methods like halogen exchange from dichloroacetic acid. chemicalbook.comalfa-chemical.com The use of reagents like ethyl iododifluoroacetate can also lead to the formation of α,α-difluoro esters, which are direct precursors to the target acid. researchgate.net

| Approach | Key Steps | Reagents | Considerations |

|---|---|---|---|

| Difluoromethylation and Carboxylation | 1. Introduction of -CHF2 group. 2. Conversion to -COOH. | Difluoromethylating agents (e.g., fluoroform), oxidizing/carboxylating agents. rsc.orgthieme.de | Two-step process, regioselectivity of difluoromethylation is important. |

| Difluoroacylation | Direct introduction of the difluoroacetyl group. | Difluoroacetic anhydride, α,α-difluoromethyl ketones. google.comapolloscientific.co.uknih.gov | More direct route, requires a suitable nucleophilic precursor. |

Post-Synthetic Fluorination Methodologies

Post-synthetic or late-stage fluorination involves introducing fluorine atoms into a molecule in one of the final steps of a synthetic sequence. This approach is highly valuable as it allows for the diversification of complex molecular scaffolds without the need to carry over fluorine-containing moieties through a lengthy multi-step synthesis. For this compound, a key post-synthetic strategy is the halogen exchange (Halex) reaction on a suitable precursor.

One plausible route begins with the synthesis of a 2,2-dichloroacetic acid derivative of biphenyl. The subsequent substitution of chlorine atoms with fluorine can be achieved using various fluorinating agents. This method leverages the relative accessibility of chlorinated precursors.

Key Steps in a Post-Synthetic Fluorination Approach:

Precursor Synthesis: Preparation of a 2-(4-biphenylyl)-2,2-dihaloacetic acid ester, typically the dichloro- or dibromo- derivative.

Halogen Exchange: The core step where the dihalogenated precursor is treated with a nucleophilic fluoride (B91410) source to yield the difluorinated product.

Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

Commonly used reagents for the halogen exchange reaction include alkali metal fluorides like potassium fluoride (KF). alfa-chemical.com The reaction conditions, such as temperature, solvent, and the potential use of a phase-transfer catalyst, are critical for achieving high conversion and yield. For instance, the conversion of dichloroacetic acid to difluoroacetic acid has been demonstrated using KF in an aqueous solution at elevated temperatures, achieving a 94% yield. alfa-chemical.com

| Precursor | Fluorinating Agent | Solvent | Typical Temperature | Reported Yield (on similar substrates) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(4-biphenylyl)-2,2-dichloroacetate | Potassium Fluoride (KF) | Water or high-boiling polar aprotic solvent (e.g., DMF, DMSO) | 120-150 °C | ~94% | alfa-chemical.com |

| Methyl 2-(4-biphenylyl)-2,2-dibromoacetate | Cesium Fluoride (CsF) | Acetonitrile (B52724) (MeCN) | 80-100 °C | High | mdpi.com |

Scalable and Sustainable Synthetic Protocols for this compound

Moving from laboratory-scale synthesis to industrial production requires the development of protocols that are not only high-yielding but also scalable, cost-effective, and environmentally sustainable. Research focuses on minimizing steps, reducing waste, and avoiding hazardous reagents.

One-Pot Synthetic Sequences

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov A hypothetical one-pot sequence for this compound could telescope the formation of the biphenyl backbone with the introduction of the difluoroacetic acid moiety.

A potential one-pot process could involve:

Suzuki-Miyaura Coupling: Reaction of 4-bromophenylacetic acid derivative with phenylboronic acid using a palladium catalyst to form the biphenyl structure. nih.govchemicalbook.com

In-situ Halogenation: Direct α,α-dihalogenation of the resulting biphenylacetic acid derivative.

Fluorination: Subsequent halogen exchange within the same reaction vessel to yield the final product.

While a dedicated one-pot procedure for this specific molecule is not widely reported, the principles are well-established in organic synthesis. tandfonline.com The development of such a process would hinge on finding compatible reaction conditions (solvent, temperature, and catalysts) for all sequential steps. The primary benefit is the elimination of multiple work-up and purification steps, which are often resource-intensive and lead to significant solvent waste.

Implementation of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound is crucial for sustainable production.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed cross-coupling reactions, for example, are generally high in atom economy.

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The Suzuki-Miyaura coupling is an excellent example of a highly efficient catalytic reaction. nih.gov

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2, or even performing reactions under solvent-free conditions. flinders.edu.au

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Implementing one-pot or continuous flow processes can significantly minimize waste streams. nih.govfu-berlin.de

| Green Chemistry Principle | Application in Synthesis of this compound | Example/Benefit |

|---|---|---|

| Catalysis | Use of Palladium (Pd) catalyst for C-C bond formation (biphenyl core). | Reduces need for stoichiometric reagents, minimizing inorganic waste. |

| Atom Economy | Employing addition and coupling reactions. | Suzuki-Miyaura coupling has high atom economy. |

| Safer Solvents | Using water or toluene/water mixtures for coupling reactions. | Reduces reliance on chlorinated solvents like Dichloromethane (DCM). nih.gov |

| Process Intensification | Developing a one-pot or continuous flow synthesis. | Reduces reaction time, solvent use, and waste from intermediate purifications. nih.govfu-berlin.de |

By integrating these advanced synthetic strategies, the production of this compound can be made more efficient, scalable, and environmentally responsible.

Reaction Mechanisms and Reactivity Profile of 2 4 Biphenylyl 2,2 Difluoroacetic Acid

Electrophilic and Nucleophilic Transformations at the α,α-Difluorinated Carbon Center

The presence of two fluorine atoms on the α-carbon significantly influences the reactivity of this center. Fluorine's high electronegativity makes the α-carbon electron-deficient and susceptible to nucleophilic attack. Conversely, the generation of a carbocation at this position would be destabilized.

Nucleophilic Transformations:

Nucleophilic substitution at the α,α-difluorinated carbon is a plausible transformation. For instance, in related systems, nucleophilic iododifluoromethylation of carbonyl compounds has been achieved using difluoromethyl 2-pyridyl sulfone. acs.org This suggests that the difluoromethyl group can participate in nucleophilic addition-type reactions.

Electrophilic Transformations:

Direct electrophilic attack at the α,α-difluorinated carbon is generally disfavored due to the electron-withdrawing nature of the fluorine atoms. However, reactions involving the enolate form of the carboxylic acid derivative could potentially undergo electrophilic fluorination. Catalytic, enantioselective α-fluorination of acid chlorides has been demonstrated to produce optically active α-fluorinated carboxylic acid derivatives. nih.gov Recent advances have also focused on the electrophilic trifluoromethylation of carbonyl compounds, which proceeds at the α-carbon. rsc.org While these examples involve the introduction of fluorine, they illustrate the possibility of electrophilic reactions at the α-position of carbonyl compounds.

Aromatic Reactivity of the 4-Biphenylyl Moiety (e.g., Friedel-Crafts Acylation)

The biphenyl (B1667301) group is an aromatic system that can undergo electrophilic aromatic substitution reactions. rsc.orgbiosynce.com The reactivity and regioselectivity of these reactions are influenced by the existing substituent, in this case, the -C(F₂)COOH group.

Friedel-Crafts Acylation:

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govcore.ac.uk For biphenyl itself, acylation typically occurs at the para position due to steric and electronic factors. nih.gov In the case of 2-(4-Biphenylyl)-2,2-difluoroacetic acid, the existing substituent at the 4-position will direct incoming electrophiles. The difluoroacetic acid group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, reactions can still proceed under forcing conditions. The substitution pattern will be directed to the positions ortho and meta to the existing group on the second phenyl ring.

A study on the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl showed that the reaction conditions, such as solvent and temperature, significantly affect the selectivity of the monoacetylation. core.ac.uk This highlights the nuanced control that can be exerted in such reactions. The mechanism of Friedel-Crafts acylation involves the formation of an acylium ion, which then attacks the aromatic ring to form a σ-complex, followed by deprotonation to restore aromaticity. nih.gov

The following table outlines the expected reactivity of the biphenyl moiety in this compound towards common electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Expected Product |

| Friedel-Crafts Acylation | Acyl Chloride/Anhydride, AlCl₃ | Acylated biphenyl derivative |

| Nitration | HNO₃, H₂SO₄ | Nitrated biphenyl derivative |

| Halogenation | X₂, FeX₃ (X = Cl, Br) | Halogenated biphenyl derivative |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated biphenyl derivative |

Acid-Catalyzed Reactions and Effects of Superacidic Media

The behavior of this compound in the presence of strong acids and superacids can lead to a variety of transformations. The carboxylic acid group can be protonated, which can facilitate subsequent reactions.

Proposed Radical Pathways in Transformations of Biphenyl and Difluoroacetic Acid Derivatives

Radical reactions provide an alternative pathway for the transformation of both the biphenyl and difluoroacetic acid moieties.

Biphenyl Radical Reactions:

Biphenyl can form a radical anion, lithium biphenyl, which is a potent reducing agent. wikipedia.org This indicates the capacity of the biphenyl system to participate in single-electron transfer processes. The Gomberg-Bachmann reaction, which is used to synthesize biphenyls, proceeds through a radical mechanism involving an aryl radical. wikipedia.org Furthermore, a postulated mechanism for the formation of aminobiphenyl involves a radical intermediate. rsc.org

Difluoroacetic Acid Derivative Radical Reactions:

The generation of polyfluoroalkyl radicals from their corresponding halides can be achieved using reductive-oxidative systems. fluorine1.ru These radicals can then react with various substrates. For example, the reaction of perfluoroalkyl radicals with carbon dioxide can lead to the formation of carboxylic acids. fluorine1.ru While this is the reverse of what might be expected for this compound, it demonstrates the accessibility of radical pathways for fluorinated acid derivatives.

Electrophilic fluorination can also proceed via a radical mechanism where a fluorine radical is generated and reacts with a carbon-centered radical.

Derivatization and Chemical Transformations of 2 4 Biphenylyl 2,2 Difluoroacetic Acid

Synthesis of Esters, Amides, and Anhydrides

The carboxylic acid moiety of 2-(4-biphenylyl)-2,2-difluoroacetic acid is readily converted into a variety of derivatives, including esters, amides, and anhydrides, through standard organic synthesis methodologies.

Esters: Esterification of this compound can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. Alternatively, the reaction can be facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) also provides an efficient route to ester formation under milder conditions.

Amides: Amide synthesis from this compound typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Similar to esterification, conversion to the acyl chloride provides a highly reactive intermediate for amidation. More commonly, peptide coupling reagents are employed to facilitate this transformation. Reagents such as DCC, EDC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HOBt (hydroxybenzotriazole) are effective in promoting amide bond formation with high yields and minimal side reactions. The general reaction scheme involves the in-situ formation of an activated ester or a symmetrical anhydride (B1165640), which is then readily attacked by the amine.

Anhydrides: Symmetrical anhydrides of this compound can be synthesized by the dehydration of two equivalents of the carboxylic acid. This is often achieved by treatment with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or by reacting the carboxylic acid with a reagent like acetic anhydride. Another common method involves the reaction of the carboxylic acid with an acyl chloride, which can be the acyl chloride of the same acid or a different one to form a mixed anhydride. For instance, reacting this compound with a chloroformate, such as ethyl chloroformate, in the presence of a base like triethylamine, yields a mixed anhydride that can be used for subsequent reactions.

Table 1: Common Reagents for the Synthesis of Esters, Amides, and Anhydrides from this compound

| Derivative | Reagent(s) | Method |

|---|---|---|

| Esters | Alcohol, H₂SO₄ or TsOH | Fischer Esterification |

| SOCl₂ or (COCl)₂, then Alcohol | Acyl Chloride Formation | |

| Alcohol, DCC/DMAP or EDC/DMAP | Carbodiimide Coupling | |

| Amides | SOCl₂ or (COCl)₂, then Amine | Acyl Chloride Formation |

| Amine, DCC/HOBt or EDC/HOBt, HATU | Peptide Coupling | |

| Anhydrides | P₂O₅ or Acetic Anhydride | Dehydration |

| Acyl Chloride | Acyl Chloride Reaction | |

| Ethyl Chloroformate, Triethylamine | Mixed Anhydride Formation |

Functionalization of the Biphenyl (B1667301) Ring System (e.g., Halogenation, Nitration, Sulfonation)

The biphenyl moiety of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic rings. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The 4-aryl group is an activating group and directs electrophiles to the ortho and para positions of the second phenyl ring. The difluoroacetic acid group is an electron-withdrawing group and a meta-director, however, its influence on the aromatic ring to which it is attached is sterically hindered.

Halogenation: The biphenyl ring can be halogenated using standard electrophilic halogenation reagents. For instance, bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Chlorination can be similarly effected with chlorine (Cl₂) and a Lewis acid such as iron(III) chloride (FeCl₃). The reaction conditions can be controlled to favor mono- or poly-halogenation. The position of halogenation will be directed by the activating effect of the phenyl group, leading primarily to substitution on the second phenyl ring at the positions ortho and para to the C-C bond linking the two rings.

Nitration: Nitration of the biphenyl system can be accomplished by treating the compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The regioselectivity of the nitration is governed by the directing effects of the substituents, with the nitro group predominantly adding to the activated positions of the second phenyl ring.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically carried out by reacting the biphenyl compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid. The sulfonation of biphenyl itself is known to occur sequentially, first at the 4-position and then at the 4'-position. epo.orgnih.govnih.gov For this compound, sulfonation is expected to occur on the unsubstituted phenyl ring, likely at the para-position (4'-position).

Formation of Cyclic and Heterocyclic Derivatives Utilizing the Compound as a Precursor

The presence of both a carboxylic acid and a biphenyl scaffold in this compound allows for its use as a precursor in the synthesis of various cyclic and heterocyclic structures.

Intramolecular cyclization reactions can be envisioned under appropriate conditions. For example, Friedel-Crafts acylation of the biphenyl ring by the carboxylic acid group (or its activated derivative) could potentially lead to the formation of a fluorenone derivative. This type of cyclization typically requires a strong acid catalyst and harsh reaction conditions.

More commonly, the carboxylic acid can be derivatized to introduce functionalities that can then participate in cyclization reactions. For instance, conversion of the carboxylic acid to an amide, followed by introduction of a suitable reactive group on the biphenyl ring, could set the stage for an intramolecular cyclization to form a lactam fused to the biphenyl system.

Furthermore, the carboxylic acid can be used as a handle to attach other molecular fragments that can then undergo cyclization. For example, esterification or amidation with a bifunctional reagent can introduce a new reactive site for subsequent ring-closing reactions, leading to the formation of macrocycles or other complex cyclic systems. The synthesis of various heterocyclic compounds often utilizes carboxylic acid derivatives as starting materials. For instance, condensation of an activated form of this compound with a binucleophile, such as a 1,2-diamine or a 1,2-amino alcohol, could lead to the formation of benzodiazepine (B76468) or benzoxazepine derivatives, respectively, although this would require functionalization of the biphenyl ring to introduce the second reactive site.

Application as a Building Block for Complex Molecular Scaffolds

This compound serves as a valuable building block for the construction of more elaborate molecular architectures. Its bifunctional nature, possessing both the reactive carboxylic acid group and the modifiable biphenyl core, allows for its incorporation into larger molecules through a variety of synthetic strategies.

The biphenylacetic acid motif is a known scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). caymanchem.comchemicalbook.comraybiotech.comchemicalbook.comambeed.comsigmaaldrich.com The difluoroacetic acid moiety can act as a bioisostere for a simple carboxylic acid, potentially improving the pharmacokinetic or pharmacodynamic properties of the resulting molecule.

The carboxylic acid functionality provides a convenient attachment point for coupling to other molecular fragments via ester or amide linkages. This allows for the systematic exploration of structure-activity relationships by varying the nature of the appended group.

Furthermore, the biphenyl ring system can be functionalized, as described in section 5.2, to introduce new reactive handles. These handles can then be used for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), to build even more complex and diverse molecular scaffolds. For example, halogenation of the biphenyl ring would allow for the introduction of new aryl or alkyl groups via palladium-catalyzed cross-coupling reactions.

Strategies for Molecular Diversification from the Core Structure

The core structure of this compound offers numerous avenues for molecular diversification, a key strategy in drug discovery and materials science. nih.govnih.gov

One primary strategy involves the creation of a library of ester and amide derivatives by reacting the carboxylic acid with a diverse range of alcohols and amines. This approach, often employed in combinatorial chemistry, allows for the rapid generation of a large number of analogs with varied steric and electronic properties.

A second strategy focuses on the functionalization of the biphenyl ring system. By systematically introducing different substituents at various positions on the biphenyl rings, the lipophilicity, electronic properties, and conformational preferences of the molecule can be fine-tuned. This can be achieved through the electrophilic substitution reactions discussed earlier, as well as through more advanced techniques like directed ortho-metalation followed by reaction with various electrophiles.

A third strategy involves using the compound as a scaffold and building upon it. This could involve multi-step synthetic sequences where both the carboxylic acid and the biphenyl ring are sequentially modified to construct more complex and three-dimensional structures. For example, the synthesis of novel heterocyclic systems fused to the biphenyl core would represent a significant diversification of the original structure.

Finally, the principles of fragment-based drug design can be applied, where the 2-(4-biphenylyl)-2,2-difluoroacetyl group is considered a key fragment that can be combined with other molecular fragments known to interact with a specific biological target. This approach allows for the rational design of new molecules with potentially enhanced biological activity.

Spectroscopic and Advanced Analytical Techniques for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For 2-(4-Biphenylyl)-2,2-difluoroacetic Acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show a complex series of signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons of the biphenyl (B1667301) group. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm).

¹³C NMR: The carbon NMR spectrum would provide information on all fourteen carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid (δ ~165-175 ppm), the carbon atom bearing the two fluorine atoms (which would appear as a triplet due to C-F coupling), and a series of signals for the aromatic carbons of the biphenyl moiety.

¹⁹F NMR: The fluorine NMR spectrum would be the most direct method to confirm the presence and environment of the fluorine atoms. It would be expected to show a single signal for the two equivalent fluorine atoms of the -CF₂- group.

Hypothetical ¹⁹F NMR Data Table

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |

| ¹⁹F | CDCl₃ | Not Available | Singlet |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental formula. The calculated exact mass of the molecular ion [M] of this compound (C₁₄H₁₀F₂O₂) is 248.0648 g/mol . An experimental HRMS measurement would aim to confirm this value with high precision.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected fragmentation pathways could include the loss of the carboxyl group (-COOH) or cleavage at the C-C bond connecting the biphenyl and the difluoroacetic acid moieties.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid group around 1700-1750 cm⁻¹. Strong bands corresponding to the C-F stretching vibrations would be expected in the 1100-1300 cm⁻¹ region. A broad absorption due to the O-H stretch of the carboxylic acid would also be present in the 2500-3300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar biphenyl aromatic rings, which often give strong Raman signals.

Expected Vibrational Modes Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | IR |

| C=O (Carboxylic Acid) | Stretching | 1700-1750 | IR |

| C-F | Stretching | 1100-1300 | IR |

| Aromatic C=C | Stretching | 1450-1600 | IR, Raman |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the packing of the molecules in the crystal lattice. No published crystal structure data is currently available for this compound.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., RP-HPLC)

Advanced chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for assessing the purity of the compound and for its separation from reaction impurities. A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. The purity would be determined by integrating the peak area of the compound in the resulting chromatogram. While RP-HPLC is a standard technique for compounds of this type, a specific, validated method for this compound has not been reported in the literature.

Computational Chemistry and Theoretical Insights into 2 4 Biphenylyl 2,2 Difluoroacetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the ground-state electronic structure, molecular orbitals, and associated energies of 2-(4-biphenylyl)-2,2-difluoroacetic acid.

Detailed DFT calculations reveal key aspects of the molecule's reactivity and stability. mdpi.comajrconline.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com For this compound, the HOMO is typically localized on the electron-rich biphenyl (B1667301) ring system, while the LUMO is distributed over the carboxylic acid and the adjacent difluoromethyl group.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In this molecule, the oxygen atoms of the carboxylic acid group represent a region of high negative potential, making them susceptible to electrophilic attack and hydrogen bonding interactions. Conversely, the hydrogen atom of the hydroxyl group shows a positive potential. This information is vital for understanding intermolecular interactions. ajrconline.org

DFT is also employed in combination with spectroscopic methods, such as terahertz and Raman spectroscopy, to characterize the molecule's structural properties and vibrational modes. nih.gov

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.0 to 4.0 Debye |

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. mdpi.comaaai.org For this compound, MD simulations can model how the molecule behaves in different solvents or within a biological system, such as a protein binding site.

One study used MD simulations to model the structure of Diflunisal when intercalated into layered double hydroxides (LDHs), a system for potential drug delivery. pku.edu.cn The simulations investigated hydrogen bonding networks and hydration properties, finding that the arrangement and spacing of the drug molecules were highly dependent on water content. pku.edu.cn This demonstrates how MD can provide atomic-level detail on the interactions governing the formulation of a compound.

Table 2: Key Parameters from a Molecular Dynamics Simulation Study of Diflunisal (Based on the study of Diflunisal intercalated in Layered Double Hydroxides) pku.edu.cn

| Parameter | Finding | Significance |

| Interlayer Spacing | Remained constant at ~1.80 nm with low water content but increased linearly at higher water content. | Predicts the swelling behavior of the LDH-drug complex in an aqueous environment. |

| Hydration Energy | Increased with water content, indicating favorable hydration up to a certain threshold. | Determines the thermodynamic stability of the hydrated drug-carrier system. |

| Hydrogen Bonding | A complex network of hydrogen bonds exists between Diflunisal, the LDH layers, and water molecules. | Elucidates the primary interactions responsible for holding the supramolecular structure together. |

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly methods rooted in DFT, can be used to predict the mechanisms of chemical reactions. This involves mapping the potential energy surface (PES) for a proposed reaction, identifying reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

For this compound, such studies could elucidate its metabolic pathways, degradation mechanisms, or the synthesis of its derivatives. For example, theoretical calculations could model the decarboxylation process or reactions involving the biphenyl rings. While specific studies predicting reaction pathways for this exact molecule were not prominently found, the methodology is widely applied in organic chemistry. cardiff.ac.uk First-principles molecular dynamics (FPMD) can complement static DFT calculations by simulating the reaction dynamics and confirming mechanisms predicted by free energy calculations. cardiff.ac.uk

Analysis of Aromaticity and Fluorine's Electronic Influence (e.g., NICS, ACID plots)

Aromaticity is a fundamental concept in chemistry, and computational methods provide quantitative measures to assess it. The Nucleus-Independent Chemical Shift (NICS) is a popular method where the magnetic shielding is calculated at a specific point, typically the center of a ring. nih.govscispace.com Large negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). nih.gov For this compound, NICS calculations would confirm the high degree of aromaticity of both phenyl rings.

Anisotropy of the Current-Induced Density (ACID) plots provide a visual representation of the electron delocalization pathways in a molecule. researchgate.netresearchgate.net For the biphenyl system, an ACID plot would show a continuous ring current around the perimeter of each phenyl ring, visually confirming their aromatic nature.

The two fluorine atoms have a profound electronic influence on the molecule. Due to fluorine's high electronegativity, the -CF2- group exerts a very strong electron-withdrawing inductive effect. This has several consequences:

Increased Acidity: The inductive effect stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation of the carboxylic acid, making this compound a stronger acid than its non-fluorinated counterpart.

Influence on Aromatic Rings: The electron-withdrawing nature of the side chain can slightly decrease the electron density of the attached phenyl ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions.

Table 3: Conceptual NICS(1) Values for Aromatic Rings (NICS(1) is calculated 1 Å above the ring plane, which often gives a clearer indication of aromaticity than NICS(0) at the ring center) nih.gov

| Ring System | Expected NICS(1) Value (ppm) | Interpretation |

| Benzene (Reference) | -10 to -12 | Aromatic |

| Phenyl Rings in the Biphenyl Moiety | -8 to -11 | Strongly Aromatic |

Structure-Activity Relationship (SAR) Studies through Computational Modeling in Chemical Design

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational modeling is an indispensable tool in modern SAR, allowing researchers to rationalize experimental findings and design more potent and selective molecules. nih.govnih.govmdpi.com

For Diflunisal and its derivatives, computational SAR studies have been performed to understand their inhibitory mechanisms. In one such study, Diflunisal was identified as a competitive inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), an enzyme involved in NAD+ biosynthesis. utsa.edu The study combined inhibition assays with X-ray crystallography and computational modeling to rationalize the SAR. utsa.edu

Key findings from this SAR study include:

Essential Functional Groups: Both the carboxylate and hydroxyl groups of Diflunisal were found to be essential for its inhibitory activity. The carboxylate forms salt bridges with arginine residues in the active site, while the hydroxyl group forms a hydrogen bond. utsa.edu

Role of the Biphenyl Scaffold: The biphenyl structure provides the necessary scaffold to position the key interacting groups correctly within the enzyme's active site.

Design of New Derivatives: Based on the binding mode revealed by the computational and structural studies, new derivatives were synthesized that showed an order of magnitude improvement in inhibitory potency. utsa.edu This highlights the power of computational modeling in guiding rational drug design.

Table 4: SAR of Diflunisal Derivatives as ACMSD Inhibitors utsa.edu

| Compound | Modification from Diflunisal | IC50 (µM) |

| Diflunisal | - | ~15 |

| Derivative 20 | Modification of the biphenyl ring system | 3.10 ± 0.11 |

| Derivative 22 | Modification of the biphenyl ring system | 1.32 ± 0.07 |

| Derivative 13 | Altered orientation of the second phenyl ring | Weakened activity |

Role and Applications of 2 4 Biphenylyl 2,2 Difluoroacetic Acid in Modern Chemical Synthesis

As a Key Intermediate in the Synthesis of Organofluorine Compounds

2-(4-Biphenylyl)-2,2-difluoroacetic acid serves as a valuable intermediate for the synthesis of more complex organofluorine compounds, primarily through reactions that leverage its carboxylic acid functionality. The presence of two fluorine atoms on the alpha-carbon enhances the acidity of the carboxyl proton and influences the stability of adjacent radical or anionic species, opening up unique synthetic pathways.

A pivotal application of α,α-difluoroarylacetic acids, including the biphenyl (B1667301) derivative, is in decarboxylative reactions to generate α,α-difluoroaryl radicals. These reactive intermediates can then be used to form new carbon-carbon or carbon-heteroatom bonds. One notable methodology is the visible-light-induced hydroaryldifluoromethylation of alkenes. nih.gov In this process, the difluoroarylacetic acid undergoes decarboxylation, often promoted by a hypervalent iodine reagent under photoredox catalysis, to form a difluoromethyl radical. This radical subsequently adds to an alkene, yielding a variety of difluoroalkylated products. nih.govacs.org This transformation is significant as it provides a direct route to introduce the valuable Ar-CF2- moiety into organic molecules from a stable and readily available carboxylic acid precursor.

The general applicability of this method suggests that this compound can act as a precursor to (4-biphenylyl)difluoromethyl-containing structures, which are of high interest in medicinal chemistry and materials science. Decarboxylative cross-coupling reactions, a major area of development in organic synthesis, represent another avenue for the use of this acid as an intermediate. wikipedia.orgnih.gov These reactions typically involve a metal catalyst (e.g., palladium, copper, or silver) to couple the radical or organometallic species generated after decarboxylation with another reaction partner, such as an aryl halide. wikipedia.orgresearchgate.net

Table 1: Synthetic Transformations of α,α-Difluoroarylacetic Acids

| Reaction Type | Reagents & Conditions | Intermediate | Product Type |

|---|---|---|---|

| Hydroaryldifluoromethylation | Alkene, Photoredox Catalyst, Hypervalent Iodine Reagent, Visible Light | Ar-CF2• Radical | Difluoroalkylated Arenes |

| Decarboxylative Cross-Coupling | Aryl Halide, Metal Catalyst (Pd, Cu), Base, Oxidant | Ar-CF2• Radical / Ar-CF2-Metal | Difluoromethyl Biaryls |

Contribution to Advanced Materials Chemistry (e.g., Polymer Synthesis, Organic Electronic Materials)

The biphenyl unit is a well-established component in advanced materials, particularly in the field of organic electronics, due to its rigid, planar structure that facilitates π-π stacking and charge transport. researchgate.net The addition of fluorine atoms to this scaffold can further enhance material properties by modulating electronic characteristics, improving thermal stability, and increasing resistance to oxidative degradation.

While direct polymerization of this compound is not widely documented, its structural motifs are highly relevant to the synthesis of high-performance polymers. For instance, fluorinated polyimides derived from biphenyl-containing diamines exhibit excellent thermal stability, low dielectric constants, and good solubility, making them suitable for microelectronics applications. The incorporation of trifluoromethyl (-CF3) groups, a related fluorinated moiety, into polyimide backbones has been shown to improve these properties significantly.

In the realm of organic light-emitting diodes (OLEDs), polyfluorenes, which contain a biphenyl unit within their core structure, are prominent materials for blue light emission. Introducing fluorine atoms into the polymer backbone can alter the HOMO/LUMO energy levels, leading to improved charge injection and device efficiency. Given these precedents, this compound represents a valuable potential building block for novel monomers. Its carboxylic acid group can be converted into other functional groups (e.g., amines, halides, or alcohols) necessary for polymerization reactions, such as polycondensation or Suzuki-Miyaura polycondensation, to create new fluorinated polymers for organic electronic applications.

Utility as a Privileged Scaffold for Designing Novel Chemical Entities

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the development of new drugs. The biphenyl structure is widely recognized as a privileged scaffold due to its ability to engage in favorable π-π stacking and hydrophobic interactions within the binding sites of various proteins.

The this compound framework combines this privileged biphenyl moiety with a difluorinated acetic acid side chain. The gem-difluoro group is particularly significant; it can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a single C-H bond, while also increasing the metabolic stability of the molecule by preventing α-oxidation. Furthermore, the acidic proton can form crucial hydrogen bonds with receptor sites.

This scaffold is present in numerous biologically active compounds. For example, derivatives of the structurally related 2-(2-fluoro-4-biphenylyl)propionic acid have been synthesized and evaluated as potential anti-inflammatory agents. Research has also focused on biphenyl-substituted diarylpyrimidines as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, where the biphenyl group plays a critical role in binding to a hydrophobic pocket of the enzyme. The difluoroacetic acid moiety can enhance binding affinity and improve pharmacokinetic properties, making this compound an attractive starting point for the design of new therapeutic agents.

Table 2: Key Features of the this compound Scaffold in Medicinal Chemistry

| Structural Feature | Role in Drug Design | Potential Therapeutic Areas |

|---|---|---|

| Biphenyl Moiety | Privileged scaffold; engages in π-π stacking and hydrophobic interactions. | Anti-inflammatory, Antiviral, Oncology |

| gem-Difluoro Group | Increases metabolic stability; acts as a bioisostere for other functional groups. | Broad applicability |

| Carboxylic Acid | Forms hydrogen bonds; provides a handle for derivatization. | Broad applicability |

Precursor for Ligands and Catalysts in Organofluorine Chemistry

Axially chiral biphenyls, such as BINOL and BINAP, are among the most important classes of ligands in asymmetric catalysis, prized for their well-defined chiral environment that can induce high enantioselectivity in a wide range of chemical reactions. The synthesis of novel and effective chiral ligands is a continuous pursuit in chemistry.

This compound possesses key features that make it a promising precursor for new ligand architectures. The biphenyl backbone provides the necessary rigidity and potential for axial chirality if appropriate ortho-substituents are introduced. The carboxylic acid group serves as a versatile chemical handle for elaboration into phosphine, amine, or other coordinating groups commonly found in ligands. nih.gov

For instance, the carboxyl group could be reduced to an alcohol, converted to an amine via a Curtius or Schmidt rearrangement, or used to form an amide linkage with a chiral auxiliary. Subsequent functionalization of the biphenyl rings could lead to the synthesis of novel phosphine-oxazoline (PHOX) type ligands or other bidentate or tridentate ligand systems. The presence of the difluoro group could also influence the electronic properties and steric profile of the resulting ligand, potentially leading to unique reactivity and selectivity in catalytic applications. While specific ligands derived directly from this acid are not yet prevalent in the literature, its structure holds clear potential for the development of the next generation of catalysts for organofluorine chemistry and beyond.

Emerging Synthetic Applications and Methodologies

The field of synthetic organic chemistry is constantly evolving, with a focus on developing more efficient, selective, and sustainable reactions. This compound and related α,α-difluoroarylacetic acids are poised to play a significant role in these emerging methodologies, particularly in the area of radical chemistry.

As mentioned previously, the photoredox-catalyzed decarboxylation to generate difluoromethyl radicals is a prime example of a modern synthetic method. nih.gov This approach avoids the use of harsh reagents and conditions often associated with traditional radical initiation. This methodology allows for the late-stage difluoromethylation of complex molecules, a highly sought-after transformation in drug discovery. nih.govthieme.de

Furthermore, the development of decarboxylative cross-coupling reactions provides a powerful tool for building molecular complexity. nih.gov By using this compound as a coupling partner, chemists can forge new C-C, C-N, or C-O bonds at the difluorinated carbon center, effectively using the carboxylic acid as a traceless activating group. These methods, which often employ dual catalytic systems (e.g., photoredox and nickel catalysis), are at the forefront of synthetic innovation and expand the toolkit for constructing fluorinated molecules. As these methodologies become more widespread, the demand for and application of versatile precursors like this compound are expected to grow significantly.

Future Perspectives and Research Trajectories for 2 4 Biphenylyl 2,2 Difluoroacetic Acid

Development of Innovative and Eco-Friendly Synthetic Routes for the Compound

Future synthetic strategies for 2-(4-Biphenylyl)-2,2-difluoroacetic acid and related molecules will increasingly focus on green chemistry principles to minimize environmental impact and enhance safety and efficiency.

Continuous Flow Chemistry : This technology offers significant advantages over traditional batch processing for fluorination reactions, which often involve hazardous reagents. durham.ac.ukpharmtech.com Flow microreactors provide superior control over reaction parameters like temperature and mixing, enhancing safety and yield. beilstein-journals.org The use of continuous-flow systems can facilitate the use of fluorinated greenhouse gases as feedstock, turning harmful byproducts into valuable chemical precursors. mit.edu This approach has been successfully applied to produce fluorinated amino acids and other fine chemicals, suggesting its potential for the large-scale, safer synthesis of this compound. researchgate.netchemistryviews.org

Photocatalysis : Visible-light photocatalysis has emerged as a powerful and green tool for generating fluoroalkyl radicals under mild conditions. researchgate.net This method can be applied to the synthesis of difluoroalkylated compounds, including α,α-difluoroarylacetic acids and their derivatives. nih.govacs.org Recent studies have demonstrated the hydrodifluoroacetamidation of olefins and the decarboxylative difluoroalkylation of carboxylic acids using photoredox catalysis, highlighting pathways that avoid harsh reagents and high temperatures. nih.govresearchgate.net

Electrochemical Synthesis : Electrosynthesis represents another promising eco-friendly approach, utilizing electricity to drive chemical reactions, thereby reducing the need for chemical oxidants or reductants. This technique has been explored for C-H acetoxylation and could be adapted for the functionalization steps required in the synthesis of the target compound. researchgate.net

These innovative methods prioritize waste reduction, energy efficiency, and the use of less hazardous materials, aligning with the growing demand for sustainable chemical manufacturing. chemistryviews.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The functional groups within this compound offer multiple avenues for novel chemical transformations, enabling the creation of diverse molecular architectures.

Decarboxylative Functionalization : The carboxylic acid group is not just a key functional feature but also a versatile synthetic handle. Research has shown that α,α-difluoroarylacetic acids can undergo decarboxylative functionalization to form various carbon-carbon and carbon-heteroatom bonds. rsc.org This strategy allows the difluoroarylmethyl moiety to be coupled with alkyl, allyl, alkynyl, and aryl groups. rsc.orgacs.org Silver-catalyzed decarboxylative alkynylation and photoredox-catalyzed hydroaryldifluoromethylation are prime examples of this reactivity, providing access to a wide range of difluoromethylated compounds. acs.orgacs.org

Catalytic C-H Functionalization : The biphenyl (B1667301) core presents numerous C-H bonds that can be selectively functionalized using modern transition-metal catalysis. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex derivatives. researchgate.netacs.org Palladium- and rhodium-catalyzed reactions have been developed for the directed C-H olefination, acetoxylation, and iodination of biphenyl systems, allowing for precise modification at various positions on the aromatic rings. nih.govnih.gov

Transformations of the gem-Difluoro Group : While the gem-difluoro group is often installed to enhance stability, it can also participate in specific chemical reactions. For instance, gem-difluoroalkenes, which are related structures, exhibit unique reactivity in transition metal-catalyzed reactions, often proceeding through β-fluoride elimination to yield monofluoroalkene products. nih.gov Exploring conditions that could promote fluorine-retentive transformations or selective C-F bond activation in the this compound scaffold could unlock new synthetic possibilities. nih.govpurdue.edu

The table below summarizes potential catalytic transformations for modifying the core structure of this compound.

| Transformation Type | Moiety Targeted | Potential Reaction | Catalyst/Reagent Example |

| Decarboxylative Coupling | Carboxylic Acid | Alkynylation | AgNO₃ / K₂S₂O₈ |

| C-H Functionalization | Biphenyl Ring | Olefination | Palladium / 2-pyridone ligand |

| C-H Functionalization | Biphenyl Ring | Acetoxylation | Palladium / PhI(OAc)₂ |

| C-F Bond Activation | Difluoro-methylene | Monofluoroalkenylation | Transition Metal Catalysts |

Integration with Artificial Intelligence and Automated Synthesis Platforms in Compound Design

The convergence of artificial intelligence (AI), machine learning (ML), and robotic automation is set to revolutionize the design and synthesis of complex molecules like this compound and its derivatives.

AI-Driven Retrosynthesis : Retrosynthesis, the process of planning a chemical synthesis by working backward from the target molecule, is a complex task traditionally reliant on expert intuition. grace.com AI-powered platforms can now analyze vast databases of chemical reactions to propose novel, efficient, and cost-effective synthetic routes. chemcopilot.comarxiv.org These tools can overcome human bias and identify non-intuitive pathways, accelerating the discovery of synthesizable target molecules. grace.commit.edu

Automated Synthesis Platforms : Robotic systems are increasingly capable of executing complex, multi-step organic syntheses with minimal human intervention. drugtargetreview.comchemspeed.com These platforms can be integrated with AI-driven planning tools to create a fully automated design-make-test-analyze cycle. drugtargetreview.com Automated synthesizers, some using pre-filled reagent cartridges, can perform a wide array of reactions, including Suzuki couplings, amide formations, and fluorinations, increasing reproducibility and allowing chemists to focus on creative tasks rather than manual execution. sigmaaldrich.comchemistryworld.com

The integration of these technologies will enable the rapid exploration of the chemical space around this compound, facilitating the high-throughput synthesis and screening of new derivatives.

Design of Highly Functionalized Derivatives with Tailored Chemical Properties

Future research will focus on creating highly functionalized derivatives of this compound to fine-tune its properties for specific applications, particularly in medicinal chemistry and materials science.

Structure-Activity Relationship (SAR) Studies : Systematic modification of the biphenyl scaffold and the acetic acid side chain is crucial for establishing clear structure-activity relationships. For instance, studies on similar biphenyl carboxylic acid-based inhibitors have shown that the position and nature of substituents (e.g., fluorine or chlorine) on the aromatic rings can significantly impact biological activity. nih.gov Similarly, altering the linker between the aromatic core and the carboxylic acid can enhance potency and selectivity. nih.gov

Bioisosteric Replacement : The biphenyl moiety itself is a versatile scaffold found in many pharmacologically active compounds. researchgate.net Future designs may involve replacing one of the phenyl rings with a heterocycle to modulate properties like solubility, polarity, and protein-binding interactions. The difluoroacetic acid group acts as a bioisostere for a carboxylic acid, and further modifications could explore its replacement with other acidic groups to optimize pharmacokinetic profiles.

Late-Stage Functionalization : The ability to introduce functional groups, particularly fluorine, at a late stage in a synthetic sequence is highly valuable for drug discovery. acs.orgpharmtech.com Developing robust catalytic methods for the late-stage C-H functionalization of the this compound core would allow for the rapid generation of a library of analogs from a common intermediate, greatly accelerating the optimization process.

Addressing Challenges in Scalable Production and Broader Academic Application

Transitioning from laboratory-scale synthesis to large-scale industrial production presents several challenges, particularly for complex fluorinated molecules.

Scalability of Fluorination : Many fluorination reactions use hazardous and corrosive reagents that require specialized handling and equipment, making them difficult to scale up. agcchem.compharmtech.com The high cost of some advanced fluorinating agents can also be prohibitive for commercial production. pharmtech.com Future research must focus on developing scalable processes that use cheaper, safer, and more environmentally benign fluorinating sources.

Process Optimization and GMP : Achieving Good Manufacturing Practices (GMP) is essential for producing active pharmaceutical ingredients (APIs). This requires robust and reproducible synthetic routes with well-defined purification protocols. pharmtech.compharmtech.com Finding contract manufacturing organizations with specialized expertise in fluorination chemistry under GMP conditions can be a significant hurdle. agcchem.compharmtech.com Continuous flow chemistry is a key enabling technology that can address many of these challenges by offering a safer, more consistent, and more easily scalable manufacturing process. pharmtech.comnih.govmdpi.com

Availability of Starting Materials : The broader academic and industrial application of this compound and its derivatives depends on the ready availability of key starting materials and building blocks. The development of efficient and economical routes to α,α-difluoroarylacetic acids and functionalized biphenyls is therefore a critical area for future research. rsc.org

Addressing these challenges through the development of innovative and scalable synthetic technologies will be crucial for unlocking the full potential of this compound in both academic research and commercial applications.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and the carboxylic acid proton (δ 12–13 ppm).

- ¹⁹F NMR : A singlet near -102.4 ppm confirms the CF₂ group.

- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F vibrations).

- HRMS : Exact mass matching [M-H]⁻ (theoretical: 264.06 g/mol) validates molecular integrity .

How can researchers address conflicting LC-MS data when analyzing fluorinated biphenylyl derivatives?

Advanced

Contradictions in LC-MS data often arise from ion suppression or adduct formation. Using difluoroacetic acid (DFA) as a mobile phase modifier (0.1% in water/acetonitrile) enhances ionization efficiency and reduces sodium adducts compared to TFA. For biphenylyl derivatives, a BIOshell™ C18 column (2.7 µm particles) at 40°C improves peak resolution. Validate results with high-resolution tandem MS (MS/MS) to confirm fragmentation patterns .

What are the optimal storage conditions to prevent degradation of this compound?

Basic

Store at 2–8°C under inert gas (argon/nitrogen) in amber glass vials to minimize photodegradation. Use desiccants to prevent hydrolysis of the CF₂ group. Stability assessments via monthly HPLC analyses (C18 column, 0.1% DFA mobile phase) are advised .

How do electronic effects of the biphenylyl group impact acidity and reactivity in aqueous solutions?

Advanced

The electron-withdrawing biphenylyl group lowers the pKa of the carboxylic acid (~2.5–3.0) compared to non-fluorinated acetic acid (pKa ~4.8). This enhances solubility in basic buffers but increases susceptibility to nucleophilic attack. Potentiometric titration in DMSO/water mixtures provides precise pKa measurements. Reactivity in aqueous media can be modulated by adjusting pH (optimal range: 6–8) .

What strategies improve yield in large-scale fluorination of biphenylyl precursors?

Q. Advanced

- Catalytic fluorination : Use HF-pyridine complexes with BF₃·Et₂O to enhance electrophilic fluorination efficiency (yield increase: 15–20%).

- Solvent optimization : Anhydrous dichloromethane or THF minimizes side reactions.

- In situ monitoring : FTIR tracks carbonyl group conversion (disappearance of ~1750 cm⁻¹ peak). Post-reaction quenching with NaHCO₃ ensures safe handling .

How does X-ray crystallography resolve ambiguities in molecular conformation?

Advanced

Single-crystal X-ray diffraction reveals the coplanar arrangement of the biphenylyl and CF₂ groups, with a dihedral angle of ~5–10°. This conformation stabilizes π-π stacking interactions, critical for crystallinity. Crystallization in ethyl acetate/hexane (1:3) at -20°C yields diffraction-quality crystals. Compare with computational models (e.g., Mercury software) for validation .

Retrosynthesis Analysis